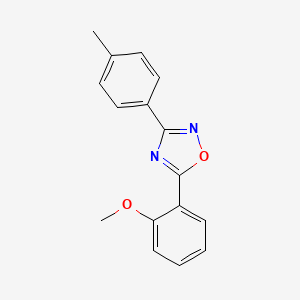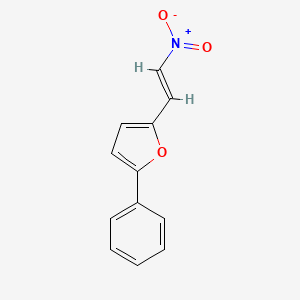
2-(2-nitrovinyl)-5-phenylfuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-nitrovinyl)-5-phenylfuran is an organic compound that belongs to the class of nitrofurans. The compound has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis.
Scientific Research Applications
2-(2-nitrovinyl)-5-phenylfuran has been investigated for its potential applications in medicinal chemistry. The compound has been found to exhibit antimicrobial activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. Additionally, the compound has shown promising anticancer activity against human cancer cell lines, including breast cancer, lung cancer, and leukemia.
Mechanism of Action
The mechanism of action of 2-(2-nitrovinyl)-5-phenylfuran is not fully understood. However, it is believed that the compound exerts its antimicrobial activity by disrupting the bacterial cell membrane and inhibiting protein synthesis. The anticancer activity of the compound is thought to be due to its ability to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-(2-nitrovinyl)-5-phenylfuran has been shown to have low toxicity in vitro. However, further studies are needed to determine its toxicity in vivo. The compound has also been found to have moderate antioxidant activity, which may be beneficial in the treatment of oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One advantage of 2-(2-nitrovinyl)-5-phenylfuran is its ease of synthesis. The compound can be synthesized using simple and readily available starting materials. However, one limitation of the compound is its low solubility in water, which may make it difficult to use in certain experiments.
Future Directions
There are several future directions for the research on 2-(2-nitrovinyl)-5-phenylfuran. One direction is to investigate its potential as a scaffold for the development of new antimicrobial and anticancer agents. Another direction is to study its mechanism of action in more detail to gain a better understanding of its biological activity. Furthermore, the compound's potential as an antioxidant and its toxicity in vivo should also be investigated.
Synthesis Methods
The synthesis of 2-(2-nitrovinyl)-5-phenylfuran involves the reaction between 2-nitrovinyl bromide and 5-phenylfuran in the presence of a base such as potassium carbonate. The reaction proceeds through the elimination of hydrogen bromide from 2-nitrovinyl bromide and the subsequent formation of a conjugated system between the nitro group and the furan ring.
properties
IUPAC Name |
2-[(E)-2-nitroethenyl]-5-phenylfuran |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3/c14-13(15)9-8-11-6-7-12(16-11)10-4-2-1-3-5-10/h1-9H/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVBSISRLNAAAEQ-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(O2)C=C[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(O2)/C=C/[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


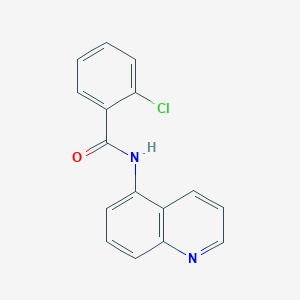

![4,5-dimethyl-2-[(4-methyl-3-nitrobenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B5747360.png)
![N-[3-(acetylamino)phenyl]-3-(4-nitrophenyl)acrylamide](/img/structure/B5747368.png)
![4-[(2-iodophenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5747374.png)
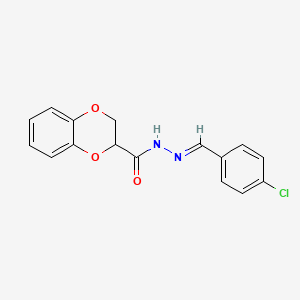
![N'-[(2,4-dimethylphenoxy)acetyl]-2,4-dihydroxybenzohydrazide](/img/structure/B5747392.png)
![7-methyl-11H-indeno[1,2-b]quinolin-11-one](/img/structure/B5747396.png)
![5-(4-methylphenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5747401.png)
![3-[(diethylamino)methyl]-4-methoxy-N-{4-[2-(4-methyl-3-nitrobenzoyl)carbonohydrazonoyl]phenyl}benzamide](/img/structure/B5747415.png)
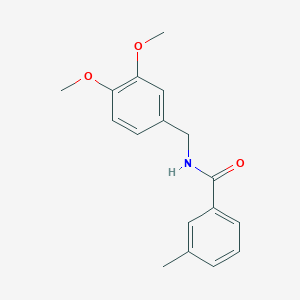
![2-{5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5747428.png)
